N-[(2-methyl-1H-indol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide
Description
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-16-13-19-14-17(5-10-21(19)24-16)15-23-22(26)18-6-8-20(9-7-18)29(27,28)25-11-3-2-4-12-25/h5-10,13-14,24H,2-4,11-12,15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIVZOVMHCMGNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-methyl-1H-indol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 356.47 g/mol. Its structure includes an indole moiety, a piperidine ring, and a sulfonamide group, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer proliferation. For instance, it targets the c-Met receptor, which is implicated in various cancers, including lung cancer .
- Modulation of Neurotransmitter Systems : Preliminary studies suggest that the compound may influence neurotransmitter systems, particularly through interactions with serotonin receptors, which could have implications in treating mood disorders .
- Antioxidant Properties : The presence of the indole structure is associated with antioxidant activity, potentially reducing oxidative stress in cells .
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | c-Met inhibition | |
| Neurotransmitter Modulation | Potential serotonin receptor interaction | |
| Antioxidant Activity | Reduces oxidative stress |
Case Study 1: Cancer Therapeutics
A study demonstrated that this compound effectively inhibited tumor growth in xenograft models of lung cancer by blocking c-Met signaling pathways. This suggests a promising role as an anti-cancer agent .
Case Study 2: Neuropharmacology
In a neuropharmacological study, the compound exhibited significant effects on serotonin receptor modulation in rodent models, indicating potential applications in treating anxiety and depression-related disorders. The results showed a marked increase in serotonin levels following administration of the compound .
Case Study 3: Oxidative Stress Reduction
Research focusing on oxidative stress revealed that this compound could reduce reactive oxygen species (ROS) levels in vitro. This property may contribute to its protective effects against neurodegenerative diseases .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features an indole moiety, a piperidine ring, and a sulfonamide functional group. These structural components contribute to its distinct chemical properties and biological activities. The synthesis typically involves several key steps, conducted under controlled conditions using solvents such as dimethyl sulfoxide or dichloromethane. Temperature and reaction time are critical for optimizing yield and purity, with analytical techniques like thin-layer chromatography and high-performance liquid chromatography employed to monitor progress.
Biological Activities
N-[(2-methyl-1H-indol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide belongs to the class of sulfonylbenzamides, known for their diverse biological activities, including:
- Antibacterial Properties : Compounds in this class have shown efficacy against various bacterial strains, making them candidates for antibiotic development.
- Antifungal Activity : Similar compounds have demonstrated antifungal properties, indicating potential applications in treating fungal infections.
- Anticancer Effects : Research suggests that this compound may exhibit significant activity against various cancer cell lines. It is hypothesized that it induces apoptosis in cancer cells, which could be explored further in drug development .
Neuropharmacological Potential
The presence of the indole structure in this compound suggests potential neuropharmacological effects. Indole derivatives are often associated with serotonin receptor modulation, indicating possible applications in treating mood disorders or other neuropsychiatric conditions.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds similar to this compound:
- Anticancer Activity : A study evaluated the anticancer properties of related compounds against a panel of human tumor cell lines. Results indicated significant growth inhibition rates, suggesting potential for further development as anticancer agents .
- Enzyme Inhibition : Research has shown that derivatives of sulfonamide compounds can inhibit enzymes such as acetylcholinesterase, which is relevant for conditions like Alzheimer's disease. This highlights the therapeutic potential of this compound in neurodegenerative diseases .
- Pharmacokinetic Studies : Investigations into the pharmacokinetic properties of similar compounds have revealed favorable drug-like characteristics, including good solubility and permeability profiles, which are essential for effective therapeutic agents .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules:
Key Research Findings
Substituent Position and Receptor Selectivity
- The 2-methylindole group in the target compound contrasts with the 3-dimethylaminoethyl substitution in ’s 5-HT1F agonist. Positional differences on the indole ring significantly impact receptor binding: 3-substituents enhance 5-HT1F selectivity, while 2-methyl groups may reduce metabolic oxidation .
Core Structure and Pharmacokinetics
- Compared to benzimidazole derivatives (), the indole core in the target compound offers stronger π-π stacking with aromatic residues in receptor binding pockets, a critical factor in CNS drug design .

- Sulfonamide vs. Benzamide : The ethanesulfonamide in ’s compound increases polarity compared to the target’s benzamide, which may limit blood-brain barrier penetration despite improved solubility .
Chirality and Stereochemical Effects
- The chiral piperidine in Q1Y () highlights the importance of stereochemistry in receptor engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

